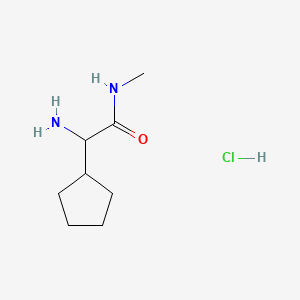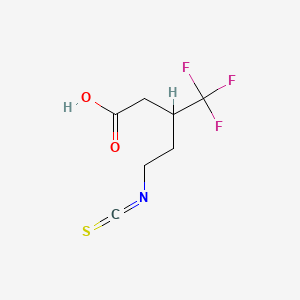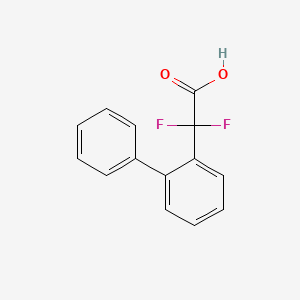
2,2-Difluoro-2-(2-phenylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2-phenylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a biphenyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-phenylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of biphenyl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents, as well as reaction temperatures and times, are optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(2-phenylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2-phenylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-(2-phenylphenyl)acetic acid exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The biphenyl group provides additional hydrophobic interactions, further stabilizing the compound’s binding to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-phenylacetic acid: Similar in structure but lacks the biphenyl group.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a biphenyl group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Features a fluorosulfonyl group.
Uniqueness
2,2-Difluoro-2-(2-phenylphenyl)acetic acid is unique due to the combination of its fluorine atoms and biphenyl group, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C14H10F2O2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
Clave InChI |
NYGBSRIHGKEKFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


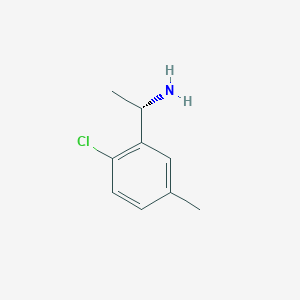

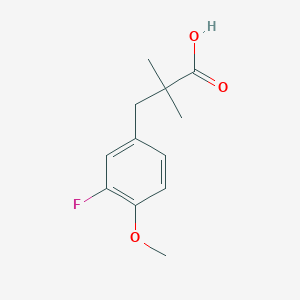
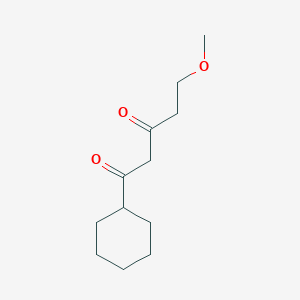
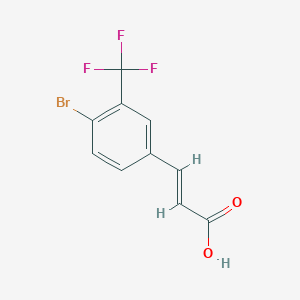
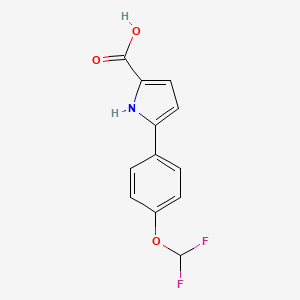
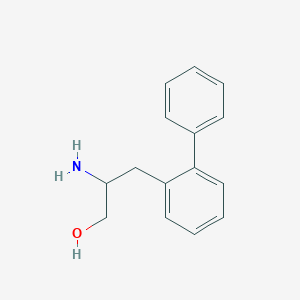
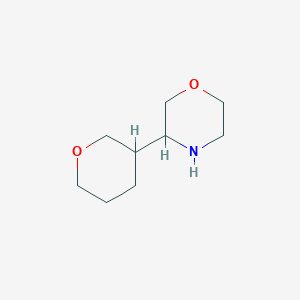
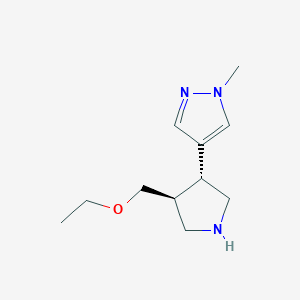
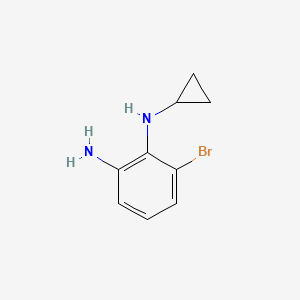

![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
